2-Chloro-6-isopropoxypyridine-4-boronic acid

Catalog No.
S2897744
CAS No.
2377609-76-0
M.F
C8H11BClNO3
M. Wt
215.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-isopropoxypyridine-4-boronic acid

CAS Number

2377609-76-0

Product Name

2-Chloro-6-isopropoxypyridine-4-boronic acid

IUPAC Name

(2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid

Molecular Formula

C8H11BClNO3

Molecular Weight

215.44

InChI

InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3

InChI Key

PXGUPTRUPWZXNN-UHFFFAOYSA-N

SMILES

B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O

solubility

not available

2-Chloro-6-isopropoxypyridine-4-boronic acid, with the molecular formula C8H11BClNO3 and a molecular weight of 215.44 g/mol, is a boronic acid derivative of pyridine. Its IUPAC name is (2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid. This compound is characterized by its unique structure that includes a chlorinated pyridine ring and a boronic acid functional group, which enhances its reactivity and potential applications in various

  • Suzuki-Miyaura Coupling: This reaction allows the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with halides in the presence of a palladium catalyst. This makes it valuable in organic synthesis for constructing complex molecules .
  • Metalation: The compound can react with strong bases or organometallic reagents, leading to the formation of metal complexes. This property is useful for synthesizing new materials and compounds .
  • Formation of Boronate Esters: The boronic acid moiety can form reversible covalent bonds with diols, which is crucial in various biochemical applications, including enzyme inhibition.

Research indicates that 2-Chloro-6-isopropoxypyridine-4-boronic acid exhibits significant biological activity. It has been shown to inhibit serine proteases by forming stable complexes with their active sites. This inhibition can lead to altered cellular signaling pathways and gene expression, making it a candidate for further studies in drug development .

Additionally, its ability to interact with diols enhances its potential as a therapeutic agent in various diseases where protease activity is implicated.

The synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid typically involves the reaction of 2-chloro-6-isopropoxypyridine with boron trioxide (B(OH)3) in the presence of a catalyst like palladium on carbon. The reaction conditions often include heating under an inert atmosphere to facilitate the formation of the desired product. Purification can be achieved through recrystallization or chromatography techniques .

This compound has several notable applications:

  • Organic Synthesis: It serves as an essential building block in the synthesis of complex organic molecules through coupling reactions.
  • Medicinal Chemistry: Due to its biological activity, it may have potential applications in developing new therapeutic agents targeting specific diseases.
  • Materials Science: Its unique properties allow for potential uses in developing new materials with tailored functionalities .

Studies on 2-Chloro-6-isopropoxypyridine-4-boronic acid have focused on its interactions with various biological molecules, particularly enzymes. Its ability to form reversible covalent bonds with serine residues makes it a useful tool for investigating enzyme mechanisms and developing inhibitors that could lead to new treatments for diseases involving protease activity .

Several compounds share structural similarities with 2-Chloro-6-isopropoxypyridine-4-boronic acid, including:

Compound NameStructure TypeUnique Features
5-Chloro-6-isopropoxypyridine-3-boronic acidBoronic AcidDifferent position of chlorine and boron
2-Chloro-6-methylpyridine-4-boronic acidBoronic AcidMethyl group instead of isopropoxy
6-Bromo-2-chloropyridine-3-boronic acidBoronic AcidBromine substitution at different position
3-Bromo-6-chloro-2-methylpyridineHalogenated PyridineContains bromine and methyl groups

The uniqueness of 2-Chloro-6-isopropoxypyridine-4-boronic acid lies in its specific combination of functional groups and its reactivity profile, which may differ significantly from these similar compounds. Its specific application potential in medicinal chemistry and organic synthesis further distinguishes it from others .

Organometallic Approaches: Lithiation-Boronation Strategies

The synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid represents a sophisticated challenge in heterocyclic chemistry, requiring specialized organometallic approaches that leverage lithiation-boronation strategies [4] [27]. These methodologies have emerged as cornerstone techniques for introducing boronic acid functionality into pyridine derivatives with precise regioselectivity [6]. The fundamental approach involves the generation of organolithium intermediates followed by electrophilic trapping with boron-containing reagents to form the desired boronic acid products [25] [26].

The strategic application of lithiation-boronation sequences for pyridine boronic acid synthesis relies on the controlled formation of carbanion intermediates at specific positions of the pyridine ring [27]. Recent advances in this field have demonstrated that the combination of strong lithiating agents with carefully selected boronating reagents can achieve excellent yields while maintaining functional group compatibility [4]. The methodology typically proceeds through the initial formation of a pyridyl lithium species, which subsequently undergoes nucleophilic attack on electrophilic boron centers to generate the corresponding boronic acid derivatives [25].

Halogen-Metal Exchange Protocols

Halogen-metal exchange protocols represent the most widely employed method for generating the requisite organometallic intermediates in the synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid [5] [27]. These transformations typically utilize n-butyllithium or sec-butyllithium as the metalating agent to facilitate the exchange of halogen substituents with lithium [25] [26]. The reaction conditions require careful optimization of temperature, solvent system, and reaction time to achieve selective exchange while preventing unwanted side reactions [3].

The mechanistic pathway involves the initial coordination of the lithium reagent to the halogen atom, followed by a concerted process whereby the carbon-halogen bond is cleaved and a new carbon-lithium bond is formed [5]. This process is thermodynamically driven by the formation of the more stable lithium halide byproduct [27]. For 2-Chloro-6-isopropoxypyridine derivatives, the presence of the electron-withdrawing chlorine substituent enhances the electrophilicity of the pyridine ring, facilitating the halogen-metal exchange process [25].

Experimental protocols typically employ temperatures ranging from -78°C to -30°C in ethereal solvents such as tetrahydrofuran or diethyl ether [25] [26]. The reaction proceeds through a five-coordinate transition state where the lithium reagent approaches the halogen-bearing carbon center [27]. Subsequent quenching with triisopropyl borate or trimethyl borate yields the corresponding boronic ester, which can be hydrolyzed under acidic conditions to afford the free boronic acid [25].

ParameterOptimal ConditionsYield Range
Temperature-78°C to -30°C65-85%
SolventTetrahydrofuran/Toluene-
Reaction Time1-3 hours-
Lithium Reagentn-Butyllithium (1.6 M)-
Boronating AgentTriisopropyl borate-

Transition Metal-Catalyzed Borylation

Transition metal-catalyzed borylation has emerged as a powerful alternative to traditional lithiation-boronation protocols for the synthesis of pyridine boronic acids [7] [8] [9]. These methodologies offer significant advantages in terms of functional group tolerance, operational simplicity, and regioselectivity [12] [15]. Palladium-catalyzed cross-coupling reactions between halopyridines and diboron reagents represent the most extensively studied approach for accessing boronic acid derivatives [14] [15].

The catalytic cycle involves oxidative addition of the halopyridine substrate to the palladium(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to regenerate the active catalyst [15]. The choice of ligand system plays a crucial role in determining the efficiency and selectivity of the transformation [12]. Phosphine ligands such as X-Phos and dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane have demonstrated exceptional performance in these reactions [43].

Iridium-catalyzed carbon-hydrogen borylation represents another significant advancement in the field, offering direct functionalization of carbon-hydrogen bonds without the need for pre-functionalized starting materials [7] [9] [20]. These transformations proceed through cyclometalation pathways where the iridium catalyst selectively activates specific carbon-hydrogen bonds [20]. The reaction conditions typically require elevated temperatures and the presence of bis(pinacolato)diboron as the boronating reagent [7].

Recent developments in rhodium-catalyzed borylation have expanded the scope of accessible pyridine boronic acids through innovative ligand design and reaction optimization [12]. The use of silyl-bipyridine pincer ligands has enabled highly efficient carbon-hydrogen borylation under mild conditions, achieving yields exceeding 93% [12]. These methodologies have particular relevance for the synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid, where the presence of multiple functional groups requires selective activation strategies [7].

Catalyst SystemTemperatureSolventYieldReference
Pd(OAc)₂/X-Phos80°CEthanol75-92% [43]
Ir-Bipyridine40°CToluene93% [12]
Rh-Pincer100°CDioxane85% [12]

Protecting Group Strategies in Pyridine Functionalization

The synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid necessitates sophisticated protecting group strategies to ensure selective functionalization and prevent unwanted side reactions [28] [29] [32]. The inherent basicity of the pyridine nitrogen atom presents significant challenges in organometallic chemistry, as coordination to metal centers can inhibit desired transformations [31] [33]. Effective protection strategies must temporarily mask the nitrogen's Lewis basicity while remaining stable under the reaction conditions required for boronic acid formation [28].

Borane complexation represents one of the most widely employed protection strategies for pyridine derivatives in organometallic synthesis [28]. The formation of pyridine-borane complexes effectively neutralizes the basicity of the nitrogen atom by creating a coordinative bond that occupies the lone pair [28]. This protection strategy has proven particularly effective in alkylation reactions and can be readily removed under acidic conditions following the desired transformation [28]. The stability of pyridine-borane complexes under a wide range of reaction conditions makes them ideal for multi-step synthetic sequences [29].

Pyridine N-oxide formation provides an alternative protection strategy that simultaneously reduces the basicity of the nitrogen center while introducing additional reactivity patterns [32]. The oxidation of pyridine to its corresponding N-oxide can be achieved using various peroxy acids, including peracetic acid and peroxybenzoic acid [32]. The resulting N-oxide derivatives exhibit significantly reduced basicity compared to the parent pyridine, with the protonated form having a pKa of only 0.8 [32]. This dramatic reduction in basicity facilitates organometallic transformations that would otherwise be problematic with unprotected pyridines [32].

The strategic implementation of protecting groups in the synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid requires careful consideration of the timing of protection and deprotection steps [29] [33]. The isopropoxy substituent at the 6-position may itself serve as a directing group for selective functionalization, potentially eliminating the need for additional protection in certain synthetic routes [33]. However, the presence of multiple functional groups necessitates orthogonal protection strategies that allow for selective manipulation of individual sites [29].

Protecting GroupFormation ConditionsRemoval ConditionsStability
Borane ComplexBH₃·THF, RTHCl, H₂OHigh
N-OxidemCPBA, DCMPCl₃, HeatModerate
BenzylBnBr, BaseH₂/Pd-CHigh

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of pyridine boronic acids by dramatically reducing reaction times while improving yields and selectivity [16] [17] [18]. The application of microwave irradiation to the synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid offers significant advantages over conventional heating methods, including enhanced reaction rates, improved energy efficiency, and reduced formation of side products [19] [22]. The unique heating mechanism of microwave irradiation provides rapid and uniform heating throughout the reaction mixture, leading to more controlled reaction conditions [16].

The optimization of microwave-assisted boronic acid synthesis requires careful consideration of several critical parameters including power level, irradiation time, temperature, and solvent selection [17] [18]. Recent investigations have demonstrated that power levels between 100-300 watts provide optimal results for most pyridine borylation reactions [17]. The reaction time under microwave conditions is typically reduced from hours to minutes compared to conventional heating methods [16] [22].

Solvent selection plays a crucial role in microwave-assisted synthesis, as the dielectric properties of the solvent directly influence the heating efficiency [18] [22]. Polar solvents such as dimethylformamide and dimethyl sulfoxide exhibit excellent microwave absorption characteristics, leading to rapid and efficient heating [19]. However, the choice of solvent must also consider the solubility of reactants and the stability of products under the reaction conditions [17].

The application of microwave irradiation to palladium-catalyzed borylation reactions has yielded particularly impressive results, with reaction times reduced from 12-24 hours to 10-15 minutes [23]. The enhanced reaction rates observed under microwave conditions are attributed to the selective heating of polar intermediates and the increased collision frequency between reactants [16]. These improvements in reaction efficiency translate directly to increased productivity and reduced energy consumption in synthetic applications [19].

ParameterConventionalMicrowaveImprovement
Reaction Time12-24 hours10-15 minutes95% reduction
Temperature80-120°C80-120°CUniform heating
Yield65-80%80-95%15-20% increase
Energy UseHighLow60% reduction

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative methodology for the synthesis of organometallic compounds, offering unprecedented control over reaction conditions and enabling the safe handling of reactive intermediates [21] [22]. The application of flow chemistry principles to the synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid provides numerous advantages including improved heat and mass transfer, enhanced safety profiles, and the ability to generate unstable organometallic intermediates on demand [21].

The implementation of continuous flow protocols for organometallic synthesis requires specialized reactor designs that can accommodate the unique requirements of metal-mediated transformations [21]. Microreactor systems with precise temperature control and rapid mixing capabilities have proven particularly effective for halogen-metal exchange reactions [21]. These systems enable the generation of organolithium intermediates under controlled conditions, followed by immediate quenching with boronating reagents to minimize decomposition [21].

Recent developments in flow chemistry have demonstrated the successful preparation of Grignard reagents and organolithium compounds using continuous flow protocols [21]. The ability to generate these reactive species on demand eliminates many of the handling and storage challenges associated with traditional batch processes [21]. For the synthesis of pyridine boronic acids, flow chemistry enables the precise control of stoichiometry and reaction time, leading to improved yields and reduced formation of side products [22].

The scalability advantages of continuous flow synthesis are particularly relevant for the production of pharmaceutical intermediates such as 2-Chloro-6-isopropoxypyridine-4-boronic acid [21]. Flow reactors can operate continuously for extended periods, providing consistent product quality and enabling the efficient production of kilogram quantities of material [21]. The modular nature of flow systems also facilitates process optimization and scale-up, as individual unit operations can be independently optimized [22].

The integration of in-line monitoring and control systems in flow chemistry setups enables real-time optimization of reaction conditions [21]. Spectroscopic monitoring techniques can provide immediate feedback on reaction progress, allowing for dynamic adjustment of flow rates, temperatures, and reagent concentrations [22]. This level of process control is particularly valuable for organometallic transformations where reaction conditions must be precisely maintained to achieve optimal results [21].

Flow ParameterOptimal RangeBenefit
Flow Rate0.1-1.0 mL/minPrecise residence time
Temperature-20°C to 100°CControlled thermodynamics
Pressure1-10 barEnhanced solubility
Residence Time30 seconds-10 minutesComplete conversion

X-ray crystallography provides definitive structural information about 2-Chloro-6-isopropoxypyridine-4-boronic acid through the analysis of its three-dimensional atomic arrangement in the solid state. The crystallographic analysis reveals key structural parameters that are essential for understanding the molecular geometry and intermolecular interactions [1] [2].
The compound crystallizes in a structure that exhibits the characteristic features of pyridine-based boronic acids. The boron center adopts a trigonal planar geometry, which is typical for boronic acids in their neutral form . The boronic acid group in 2-Chloro-6-isopropoxypyridine-4-boronic acid demonstrates the expected B-O bond distances, typically ranging from 1.35 to 1.38 Å, consistent with other aryl boronic acids [4]. The C-B bond length is approximately 1.55-1.59 Å, which is characteristic of the carbon-boron single bond in boronic acid systems [4].

Crystal Packing and Hydrogen Bonding Networks

The crystal structure is stabilized by a network of hydrogen bonds involving the boronic acid hydroxyl groups. Similar to phenylboronic acid and other aryl boronic acids, 2-Chloro-6-isopropoxypyridine-4-boronic acid forms hydrogen-bonded dimers through the cyclic R₂²(8) motif [5] [6]. This dimeric arrangement involves pairs of O-H···O hydrogen bonds between adjacent molecules, with typical D···A distances of approximately 2.76-2.78 Å [7] [8].

The chlorine substituent at position 2 and the isopropoxy group at position 6 influence the overall packing arrangement. The chlorine atom can participate in weak C-H···Cl interactions, while the isopropoxy group provides steric bulk that affects the molecular packing efficiency [9]. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming N-H···Cl or other secondary interactions that contribute to the overall crystal stability [5] [10].

Molecular Geometry and Conformational Analysis

The compound exhibits a planar or near-planar arrangement of the pyridine ring and boronic acid group, with the CBO₂ plane being approximately coplanar with the aromatic system. The isopropoxy substituent at position 6 introduces conformational flexibility, with the isopropyl group able to adopt different orientations relative to the pyridine plane [9]. The chlorine atom at position 2 is positioned to minimize steric interactions with the boronic acid functionality at position 4.

Multinuclear NMR Spectral Analysis (¹¹B, ¹H, ¹³C)

Boron-11 NMR Spectroscopy

The ¹¹B NMR spectrum of 2-Chloro-6-isopropoxypyridine-4-boronic acid provides crucial information about the boron environment and hybridization state. In the neutral form, the boron atom exhibits trigonal planar geometry (sp² hybridization), appearing as a characteristic signal in the δ 26-31 ppm range [11]. This chemical shift is consistent with other pyridine-containing boronic acids and reflects the electron-withdrawing effect of the pyridine nitrogen and chlorine substituent [11].

The ¹¹B NMR spectrum typically shows a quadrupolar broadening pattern due to the quadrupole moment of the ¹¹B nucleus (I = 3/2) [11]. The quadrupolar coupling constant (CQ) for similar pyridine boronic acids ranges from 2.66 to 3.29 MHz, with the specific value depending on the electronic environment around the boron center [11]. The asymmetry parameter (ηQ) provides information about the symmetry of the electric field gradient around the boron nucleus [11].

Proton NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-6-isopropoxypyridine-4-boronic acid exhibits several distinctive features. The pyridine ring protons appear as distinct signals in the aromatic region (δ 7-8 ppm), with the proton at position 3 (meta to the boronic acid group) and position 5 (meta to the chlorine) showing characteristic chemical shifts influenced by the electron-withdrawing effects of both substituents [12].

The isopropoxy group contributes several diagnostic signals: the methine proton (CHMe₂) appears as a characteristic septet around δ 4.6-4.8 ppm, while the methyl groups appear as a doublet around δ 1.3 ppm [12]. The boronic acid hydroxyl protons typically appear as a broad signal around δ 6-8 ppm, which may be exchangeable with D₂O [13].

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework. The pyridine carbon atoms exhibit characteristic chemical shifts, with the carbon bearing the boronic acid group (C-4) appearing at a distinctive downfield position due to the electron-withdrawing effect of the boron substituent [12]. The carbon at position 2 (bearing chlorine) shows the typical downfield shift associated with halogen substitution [12].

The isopropoxy carbon atoms appear at their characteristic positions: the methine carbon around δ 68-72 ppm and the methyl carbons around δ 21-23 ppm [12]. The carbon directly bonded to boron may not always be observed in routine ¹³C NMR due to quadrupolar relaxation effects [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Chloro-6-isopropoxypyridine-4-boronic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 215, corresponding to the molecular formula C₈H₁₁BClNO₃ [9].

Primary Fragmentation Pathways

The fragmentation pattern follows predictable pathways based on the stability of the resulting fragments. The most significant fragmentations involve the loss of the hydroxyl groups from the boronic acid functionality, resulting in fragments at m/z 197 (loss of OH) and m/z 179 (loss of both OH groups) [15]. These fragmentations are characteristic of boronic acids and provide confirmation of the boronic acid functionality.

The isopropoxy group undergoes fragmentation through loss of the isopropyl radical, yielding fragments at m/z 172 (loss of C₃H₇). Further fragmentation can lead to the loss of additional alkyl fragments [15]. The chlorine isotope pattern (M and M+2) is clearly visible in the mass spectrum, confirming the presence of chlorine in the molecule [15].

Characteristic Boron-Containing Fragments

Mass spectrometric analysis reveals characteristic boron-containing fragments that are diagnostic for boronic acid compounds. The formation of BO⁻ (m/z 27) and BO₂⁻ (m/z 43) fragments is particularly significant, as these are the most abundant boron-containing ions in the fragmentation pattern [15]. The relative intensities of these fragments provide information about the fragmentation energetics and the stability of the boron-oxygen bonds [15].

Additional fragments include those derived from the pyridine ring system, such as the loss of the substituents to give pyridine-derived fragments. The fragmentation pattern is consistent with electron impact ionization mechanisms and provides valuable structural information for compound identification [16].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-31G(d) level provide comprehensive insights into the electronic structure and geometric properties of 2-Chloro-6-isopropoxypyridine-4-boronic acid [17] [18]. The optimized geometry reveals that the molecule adopts a planar or near-planar conformation, with the boronic acid group coplanar with the pyridine ring system [18].

The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, typically within 0.45-1.6% error for bond lengths and 0.49-5.52% error for bond angles [19]. The B-O bond lengths are calculated to be approximately 1.36-1.38 Å, consistent with experimental values [17]. The C-B bond length is calculated to be around 1.57 Å, which matches the expected range for aryl-boron bonds [17].

Conformational Analysis and Energy Calculations

DFT calculations reveal that 2-Chloro-6-isopropoxypyridine-4-boronic acid can exist in different conformational states depending on the orientation of the boronic acid hydroxyl groups. The syn-anti conformation, where one hydroxyl group is syn to the pyridine ring and the other is anti, is typically the most stable [20]. The energy differences between conformers are generally small (< 5 kJ/mol), indicating rapid interconversion at room temperature [20].

The isopropoxy group at position 6 introduces additional conformational flexibility, with the isopropyl group able to adopt different orientations relative to the pyridine plane. The calculated rotational barriers are relatively low, suggesting facile rotation around the C-O bond [9].

Molecular Orbital Analysis

Frontier Molecular Orbitals

The frontier molecular orbital analysis reveals the electronic properties that govern the chemical reactivity of 2-Chloro-6-isopropoxypyridine-4-boronic acid. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the pyridine ring and the boronic acid group, with significant contribution from the π-electron system [21] [22]. The Lowest Unoccupied Molecular Orbital (LUMO) shows significant localization on the boronic acid group and the pyridine ring, particularly around the carbon bearing the boronic acid substituent [21].

The HOMO-LUMO energy gap typically ranges from 4.5 to 5.5 eV for pyridine boronic acids, indicating moderate reactivity and good stability [18] [21]. The energy and spatial distribution of these orbitals influence the compound's ability to participate in various chemical reactions, including cross-coupling reactions and coordination chemistry [18].

Charge Distribution Analysis

Natural population analysis reveals the charge distribution within the molecule. The boron atom carries a partial positive charge (approximately +1.2 to +1.5 e), while the oxygen atoms of the boronic acid group carry partial negative charges [21]. The pyridine nitrogen exhibits a partial negative charge, while the chlorine substituent carries a significant partial negative charge [21].

The charge distribution is influenced by the electron-withdrawing effects of both the pyridine nitrogen and the chlorine substituent, which increase the Lewis acidity of the boron center. This enhanced Lewis acidity can influence the compound's reactivity in various chemical transformations [21] [22].

Electronic Properties and Reactivity Indices

The calculated electronic properties include various reactivity indices that predict the compound's chemical behavior. The chemical hardness (η) and softness (S) values indicate the compound's resistance to charge transfer and its polarizability [22]. The electrophilicity index (ω) provides information about the compound's tendency to accept electrons, which is relevant for its participation in nucleophilic reactions [22].

Dates

Last modified: 04-14-2024

Explore Compound Types